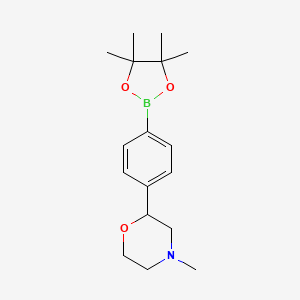

4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Description

Properties

Molecular Formula |

C17H26BNO3 |

|---|---|

Molecular Weight |

303.2 g/mol |

IUPAC Name |

4-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine |

InChI |

InChI=1S/C17H26BNO3/c1-16(2)17(3,4)22-18(21-16)14-8-6-13(7-9-14)15-12-19(5)10-11-20-15/h6-9,15H,10-12H2,1-5H3 |

InChI Key |

LOUCIVOFPHRUOM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CN(CCO3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine typically involves multiple steps. One common route starts with the preparation of the boronic ester intermediate, which is then coupled with a morpholine derivative. The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to other functional groups.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of probes and sensors for biological studies.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The phenyl and morpholine rings contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting differences in substituents, synthesis yields, and applications:

Key Comparative Insights :

Electron-Withdrawing Groups (e.g., fluorine in fluorophenyl derivative): Enhance metabolic stability and alter regioselectivity in cross-coupling reactions . Heterocyclic Moieties (e.g., pyrimidine in ): Introduce π-conjugation and coordination sites, expanding utility in optoelectronics and catalysis .

Synthetic Yields :

- Yields for morpholine-linked boronate esters typically range between 60–70% (e.g., 67% for 4b) due to steric hindrance from the morpholine ring .

- Higher yields (e.g., 95% for trimethyl(4-(dioxaborolan-2-yl)cyclohexyl)silane in ) are observed in aliphatic systems with reduced steric constraints.

Application-Specific Design :

- Fluorescence Probes : Compounds like DSTBPin () and PY-BE () leverage boronate ester reactivity with H₂O₂ to generate ratiometric fluorescence responses, critical for biomedical imaging .

- Pharmaceutical Intermediates : The fluorophenyl derivative () is optimized for kinase inhibitor synthesis due to fluorine’s metabolic stability and boronate’s coupling efficiency .

- OLED Materials : Derivatives with extended π-systems (e.g., styryl groups in ) improve charge transport in organic light-emitting diodes .

Crystallographic and Structural Data :

- The crystal structure of 4-(4-(dioxaborolan-2-yl)phenyl)morpholine () reveals a planar boronate ester group with minimal steric hindrance, favoring efficient coupling reactions. In contrast, meta-substituted analogs (e.g., 4-[3-(dioxaborolan-2-yl)phenyl]morpholine in ) exhibit distorted geometries, reducing reactivity .

Biological Activity

4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a compound of interest in medicinal chemistry and organic synthesis. Its unique structure incorporates a morpholine ring and a boron-containing moiety, which contributes to its biological activity. This article reviews the biological properties of this compound, including its applications in drug development and material sciences.

The compound’s molecular formula is , with a molecular weight of approximately 303.20 g/mol. Its structure features a morpholine ring substituted with a 4-methylphenyl group and a boron-containing dioxaborolane moiety.

Anticancer Properties

Recent studies indicate that compounds containing boron have significant anticancer properties. The presence of the dioxaborolane group enhances the compound's ability to interact with biological targets. For instance, similar boron-containing compounds have shown to inhibit cell proliferation in various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine | MDA-MB-231 (breast cancer) | 0.126 | Inhibition of cell proliferation |

| Control Compound | MCF10A (non-cancer) | >10 | Non-selective |

The compound exhibited a selective inhibition profile, showing significantly reduced effects on non-cancerous cell lines compared to cancerous ones. This selectivity suggests potential for therapeutic applications with reduced side effects.

Antiviral Activity

In addition to anticancer properties, the compound has been investigated for antiviral activity. A related study demonstrated that boron-containing compounds can inhibit viral replication in influenza models. The mechanism appears to involve interference with viral entry or replication processes.

Applications in Drug Development

The compound serves as an intermediate in the synthesis of pharmaceutical agents targeting various diseases. Its unique structure allows it to function effectively in bioconjugation techniques, which are essential for attaching biomolecules to surfaces or other molecules used in diagnostics and therapeutics.

Case Studies

- Synthesis and Evaluation : A study synthesized derivatives of 4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine and evaluated their biological activities. The derivatives showed varied potency against different cancer cell lines.

- Material Science Applications : The compound has also been utilized in formulating advanced materials due to its stability and reactivity. Research indicates that it can enhance the properties of polymers and coatings.

Q & A

Q. What are the critical steps in synthesizing 4-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine, and how are reaction conditions optimized?

The synthesis typically involves:

- Suzuki-Miyaura cross-coupling : A palladium-catalyzed reaction between a boronic ester and a halogenated aromatic substrate (e.g., bromo- or chlorophenyl derivatives). Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., THF/water mixtures) .

- Morpholine ring formation : Cyclization via nucleophilic substitution or reductive amination, requiring precise temperature control (e.g., 80–100°C) and anhydrous conditions .

- Purification : Column chromatography (hexanes/EtOAC with 0.25% Et₃N) or recrystallization to achieve >90% purity .

Optimization focus: Yield improvements (e.g., 27% to >50%) via ligand screening (e.g., XPhos) and solvent polarity adjustments .

Q. How do researchers characterize the purity and structural integrity of this compound?

- Analytical methods :

- NMR spectroscopy : ¹H/¹³C NMR to confirm boronic ester integration (δ ~1.3 ppm for pinacol methyl groups) and morpholine ring protons (δ ~3.6–4.0 ppm) .

- HRMS (DART) : Exact mass verification (e.g., [M+H]⁺ calculated vs. observed) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

- Handling precautions : Storage in amber glass under inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .

Q. What are the primary applications of this compound in medicinal chemistry?

- Suzuki-Miyaura intermediates : Used to synthesize biaryl motifs in kinase inhibitors and antiplasmodial agents .

- Proteolysis-targeting chimeras (PROTACs) : Boronic esters enable conjugation to E3 ligase ligands .

- Fluorophore synthesis : Meta-terphenyl-linked donor-acceptor dyads for OLED materials .

Advanced Research Questions

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions, and what mechanistic insights exist?

- Electrophilicity : The electron-deficient boron center facilitates transmetalation with Pd⁰ catalysts. DFT studies suggest a concerted mechanism with aryl halides .

- Steric effects : Tetramethyl substitution on the dioxaborolane ring reduces side reactions (e.g., protodeboronation) but may slow transmetalation in sterically hindered systems .

- Controlled experiments : Competitive coupling assays with para-substituted aryl halides reveal rate differences (krel >10 for Br vs. Cl) .

Q. What strategies resolve low yields in multi-step syntheses involving this compound?

- Catalyst optimization : Switching from Pd(PPh₃)₄ to PdCl₂(dppf) increases turnover in sterically demanding reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 24h → 2h) for morpholine ring closure .

- In situ protection : Temporary silylation of boronic esters prevents hydrolysis during acidic/basic steps .

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points, solubility)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.